Linagliptin Impurity
Description
Degradation Pathways Under Stress Conditions
The degradation behavior of linagliptin exhibits marked differences depending on the specific stress conditions applied. Under acidic degradation conditions using 0.1 M hydrochloric acid at 60°C for 24 hours, linagliptin undergoes 16.42% degradation, resulting in the formation of two major degradation products designated as Acidic Degradation 1 and Acidic Degradation 2. These degradants form at levels exceeding 5.0%, with retention times of 7.008 minutes and 8.484 minutes respectively, corresponding to relative retention times of 1.06 and 1.29 when compared to the parent compound.
Basic degradation conditions prove significantly less destructive to the linagliptin structure. When subjected to 0.1 M sodium hydroxide at 60°C for 10 days, only 2.56% degradation occurs. The alkaline conditions produce two degradants exceeding 0.4% concentration, appearing at retention times of 2.569 minutes and 3.153 minutes with relative retention times of 0.39 and 0.483 minutes respectively. Additional minor impurities emerge under these conditions, though they remain below 0.1% concentration levels.
Oxidative stress conditions represent the most aggressive degradation pathway for linagliptin. Exposure to 3% hydrogen peroxide at 60°C for 24 hours results in 35.86% degradation of the parent compound. This oxidative environment generates multiple degradation products, with four major oxidative degradants designated as Oxidative Degradation 1 through Oxidative Degradation 4 being identified and characterized. These oxidative products appear at retention times ranging from 6.205 to 8.490 minutes, with relative retention times between 0.96 and 1.31.
Thermal degradation studies conducted at 60°C for 10 days demonstrate remarkable stability of linagliptin under dry heat conditions, with only 0.05% degradation observed. Similarly, ultraviolet-visible photolysis at 60°C and 60% humidity results in minimal degradation of 0.56%, indicating substantial photostability of the compound. These findings suggest that linagliptin maintains structural integrity under typical storage and handling temperature conditions, while exhibiting resistance to light-induced degradation.
| Degradation Type | Experimental Conditions | Temperature | Duration | Degree of Degradation |
|---|---|---|---|---|
| Acidic degradation | 0.1 M Hydrochloric acid | 60°C | 24 hours | 16.42% |
| Basic degradation | 0.1 M Sodium hydroxide | 60°C | 10 days | 2.56% |
| Oxidative degradation | 3% Hydrogen peroxide | 60°C | 24 hours | 35.86% |
| Thermal degradation | Heat chamber | 60°C | 10 days | 0.05% |
| Ultraviolet-visible photolysis | 2.4 million lux hours | 60°C, 60% humidity | Variable | 0.56% |
Structural Elucidation via Spectroscopic Techniques
The structural characterization of linagliptin degradation products relies heavily on sophisticated spectroscopic techniques, primarily ultra-performance liquid chromatography coupled with photodiode array detection and mass spectrometric analysis. High-resolution mass spectrometry using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for structural elucidation. The analytical methodology enables identification of degradation products through comparison of characteristic fragments obtained from linagliptin with those from degraded samples.
Acidic Degradation 1 exhibits a molecular formula of C₂₅H₂₉N₇O₄ with a molecular weight of 491.54 g/mol, representing an increase of 19 atomic mass units compared to the parent compound. Mass spectrometric analysis reveals characteristic fragmentation patterns at mass-to-charge ratios of 492.31698, 357.23484, and 329.22229, which correspond to specific structural modifications within the quinazoline ring system. The high-resolution mass spectrometric data provides unambiguous identification of this degradation product as resulting from partial hydrolysis of the quinazoline moiety.
Acidic Degradation 2 demonstrates a significantly higher molecular weight of 945.08 g/mol with molecular formula C₅₀H₅₆N₁₆O₄, indicating dimerization of the parent linagliptin molecule. This degradation product forms through acid-catalyzed aza-enolization, where the resulting Schiff base initiates nucleophilic attack on the quinazoline ring of another linagliptin molecule acting as an electrophile. The spectroscopic evidence supports the formation of a stable dimeric structure under acidic conditions.
The oxidative degradation products exhibit diverse structural modifications. Oxidative Degradation 1 possesses molecular formula C₂₅H₂₈N₈O₃ with molecular weight 488.54 g/mol, corresponding to the addition of one oxygen atom to the parent structure. Spectroscopic analysis indicates formation of piperidine N-oxide through oxidation of the tertiary nitrogen in the piperidine ring rather than quinazoline oxidation. Oxidative Degradation 2 and Oxidative Degradation 3 share the molecular formula C₂₅H₂₆N₈O₃ with molecular weight 486.52 g/mol, representing geometric isomers formed through primary nitrogen oxidation.
Reaction Mechanisms for Acid- and Oxidation-Induced Degradation
The mechanistic pathways for linagliptin degradation under acidic conditions involve specific structural vulnerabilities within the molecule. Acidic Degradation 1 formation occurs through partial hydrolysis of the quinazoline ring system, a characteristic reaction of this heterocyclic moiety under acidic conditions. The hydrolysis mechanism involves protonation of the quinazoline nitrogen, followed by nucleophilic attack by water molecules, resulting in ring opening and formation of the observed degradation product with molecular weight 491.54 g/mol.
The formation of Acidic Degradation 2 proceeds through a more complex mechanism involving acid-catalyzed aza-enolization. This process begins with protonation of the amino group, followed by tautomerization to form an enamine intermediate. The resulting Schiff base structure becomes highly reactive and undergoes nucleophilic attack on the quinazoline ring of a second linagliptin molecule, ultimately leading to the formation of the dimeric degradation product with molecular weight 945.08 g/mol. This mechanism explains the doubling of molecular weight observed in the mass spectrometric analysis.
Oxidative degradation mechanisms involve selective oxidation of specific functional groups within the linagliptin structure. The formation of Oxidative Degradation 1 results from oxidation of the tertiary nitrogen in the piperidine ring to form the corresponding N-oxide. This reaction follows typical oxidation patterns for tertiary amines, where the nitrogen atom donates electrons to the oxidizing agent, resulting in formation of the N-oxide functionality with retention of the overall molecular framework.
The mechanism for Oxidative Degradation 2 and Oxidative Degradation 3 formation involves oxidation of the primary amine group to generate oxime isomers. The primary nitrogen undergoes oxidation to form an imine intermediate, which subsequently reacts with hydroxylamine species present in the oxidative medium to yield Z and E geometric isomers of the oxime. These isomers cannot be distinguished solely by mass spectrometry but represent distinct structural entities with different spatial arrangements around the carbon-nitrogen double bond.
Oxidative Degradation 4 formation involves a more extensive oxidative transformation where the primary amine group undergoes conversion to the corresponding nitro compound. This transformation requires multiple oxidation steps, beginning with formation of hydroxylamine intermediate, followed by further oxidation to nitroso compound, and finally complete oxidation to the nitro functionality. The resulting degradation product maintains the core linagliptin structure while incorporating the nitro group in place of the original amine functionality.
Properties
Molecular Formula |
C₂₅H₂₈N₈O₂ |
|---|---|
Molecular Weight |
472.54 |
Synonyms |
(R)-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione; |
Origin of Product |
United States |
Scientific Research Applications
Analytical Methods for Detection and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for the identification and quantification of linagliptin impurities. A study developed a stability-indicating HPLC method that successfully quantified linagliptin and three synthetic impurities. The method utilized a reverse phase column with gradient elution, achieving a limit of detection (LOD) of 0.0171 g/mL for linagliptin and 0.015 g/mL for impurities, with correlation coefficients exceeding 0.999, indicating high linearity and precision .
Liquid Chromatography-Mass Spectrometry (LC-MS)
The combination of LC with mass spectrometry enhances the ability to characterize impurities at a molecular level. In one study, five new process-related impurities were synthesized and characterized using LC-MS, confirming their structures through spectral analysis . This approach allows researchers to understand the degradation pathways and stability profiles of linagliptin.
Biological Safety Studies
Toxicity Prediction
Biological safety studies are essential to assess the potential toxicity of linagliptin impurities. Research indicated that certain impurities exhibited toxicity potential when evaluated through in vitro studies . These findings underscore the importance of monitoring impurities not only for regulatory compliance but also for patient safety.
Clinical Implications
In clinical settings, linagliptin has shown efficacy in reducing HbA1c levels in patients with type 2 diabetes. However, the presence of impurities could influence therapeutic outcomes. For instance, studies have demonstrated that linagliptin is effective even in patients with renal impairment due to its nonrenal elimination pathway . Understanding how impurities interact with biological systems can inform dosing strategies and patient management.
Implications for Drug Formulation
Stability Studies
Stability studies are crucial for ensuring that pharmaceutical formulations maintain their efficacy over time. Research has shown that linagliptin is susceptible to degradation under various conditions (heat, humidity, oxidation), leading to the formation of several degradation products . Identifying these products through stability-indicating methods allows formulators to optimize storage conditions and packaging.
Regulatory Compliance
Regulatory agencies require comprehensive data on impurities in pharmaceutical products. The International Conference on Harmonization (ICH) guidelines stipulate rigorous testing for impurities to ensure drug safety and efficacy. The development of robust analytical methods for impurity detection aligns with these regulatory requirements and supports the safe use of linagliptin in clinical practice .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
Linagliptin impurities exhibit structural diversity, including dimers, brominated derivatives, and metabolites. Key examples include:
In contrast, Sitagliptin impurities often involve fluorinated or triazecine analogs (e.g., Sitagliptin Impurity 73, C₂₂H₂₄F₆N₄O₂; M.W. 490.45) , while Trelagliptin impurities include succinate-related degradants . These structural differences reflect variations in synthesis pathways and stability profiles.
Degradation Pathways
- Linagliptin : Degrades under acidic and oxidative conditions, forming products detectable via LC-PDA-MS . Alkaline, thermal, and photolytic conditions cause minimal degradation.
- Vildagliptin: Prone to hydrolysis at the cyanopyrrolidine moiety, generating amide and carboxylic acid derivatives .
- Sitagliptin : Susceptible to nitrosamine formation under specific storage conditions, requiring stringent monitoring of 7-nitroso impurities .
Analytical Methods
- Linagliptin : Quantified via HPLC with gradient elution (recovery rates: 98.52–99.35% for Impurities A–C) . LC-Q-ToF-MS is used for structural elucidation .
- Sitagliptin : RP-HPLC and LC-MS/MS are employed, with a focus on nitrosamine detection .
- Trelagliptin : Stability-indicating RP-HPLC methods validate impurity profiles .
Toxicological and Clinical Impact
- Its superior glucose-lowering efficacy (−1.40% HbA1c reduction) and minimal drug-drug interactions (e.g., with cyclosporine) highlight its clinical reliability .
- Sitagliptin : Higher hypoglycemia risk (OR 8.699 vs. 1.689 for Linagliptin) may correlate with impurity profiles affecting DPP-4 selectivity .
- Vildagliptin: Degradants like amino-peptidase N inhibitors could theoretically interfere with immune responses .
Preparation Methods
Process-Related Impurities from Aminolysis and Condensation
During linagliptin synthesis, aminolysis of intermediate 13 (8-bromo-7-(2-butynyl)-3-methylxanthine) with ethanolamine generates impurity 2 (incomplete aminolysis product) and impurity 3 (hydrolysis product). Water in the tetrahydrofuran (THF) solvent accelerates the hydrolysis of 2 to 3 . Concurrently, residual intermediate 11 reacts with ethanolamine to form impurity 5 , while 10 (a precursor to 11 ) produces impurity 4 via condensation with 13 . These reactions highlight the sensitivity of linagliptin synthesis to solvent composition and reaction completeness.
Controlled Synthesis of Dimeric Impurities
A patented method for synthesizing linagliptin dimer impurity (Compound I) involves reacting crude linagliptin with dimethyl azodiisobutyrate and hydrochloric acid in a dichloromethane-ethanol solvent system. Optimized conditions (35°C, 10 hours) yield the dimer at 97.12% purity, confirmed by HPLC and nuclear magnetic resonance (NMR). This method circumvents traditional separation challenges by directly coupling linagliptin molecules via azo-catalyzed dimerization.
Case Studies in Impurity Synthesis
Synthesis of Impurity 4
Impurity 4 forms when linagliptin (1 ) reacts with intermediate 13 under basic conditions. A scaled-up protocol involves:
Preparation of Hydrolyzed Impurity 3
Hydrolysis of impurity 2 in THF/water (1:1) at 25°C for 24 hours yields impurity 3 . The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel column chromatography (ethyl acetate:hexane, 3:7). This emphasizes the role of hydrolytic stability in impurity formation.
Analytical Characterization of Impurities
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method employs a Thermo Scientific® RP-8 column (100 mm × 4.6 mm, 5 µm) with a gradient mobile phase (0.1% formic acid and acetonitrile). Key parameters include:
| Parameter | Linagliptin | Impurities |
|---|---|---|
| LOD (µg/mL) | 0.0171 | 0.015 |
| LOQ (µg/mL) | 0.06 | 0.06 |
| Recovery (%) | 92.92–99.79 | 93.15–98.44 |
| Precision (% RSD) | <1.47 | <4.63 |
This method resolves linagliptin from its impurities within 8 minutes, ensuring robustness for quality control.
Spectroscopic Confirmation
Impurities are characterized using:
-
Mass spectrometry (MS): Molecular ions confirm molecular weights (e.g., dimer impurity [M+H]+ at m/z 947.42).
-
NMR spectroscopy: 1H-NMR of impurity 3 shows a distinct singlet at δ 3.28 ppm for the methyl group adjacent to the hydrolyzed amine.
Challenges in Impurity Synthesis
Q & A
Q. What are the primary sources of Linagliptin impurities in synthetic processes?
Impurities in Linagliptin typically originate from:
- Process-related impurities : Residual starting materials, intermediates, or by-products from incomplete reactions (e.g., dimerization or isomerization) .
- Degradation products : Hydrolysis, oxidation, or photolytic breakdown under stress conditions (e.g., exposure to light, heat, or humidity) .
- Elemental impurities : Trace metals (e.g., Pd, Ni) from catalysts or equipment leaching, regulated under ICH Q3D guidelines .
- Excipient interactions : Reaction with formulation components during storage .
Methodological Approach :
- Use accelerated stability studies (ICH Q1A) to identify degradation pathways .
- Employ LC-MS/MS to trace unreacted intermediates and ICP-MS for elemental impurities .
Q. Which analytical techniques are recommended for initial detection of Linagliptin impurities?
- HPLC-UV/DAD : Baseline separation of impurities with UV spectral matching for preliminary identification .
- LC-HRMS : High-resolution mass spectrometry for accurate mass determination of unknown impurities (e.g., m/z matching to theoretical values) .
- TLC : Rapid screening for process-related impurities (limit: ≥0.1% concentration) .
Validation Criteria (ICH Q2):
- Specificity : Spike drug substance with synthetic impurities (e.g., Linagliptin Dimer Impurity 5, m/z 1099.28) to confirm resolution .
- Detection Limit : ≤0.05% for known impurities .
Advanced Research Questions
Q. How to resolve structural ambiguities in unknown Linagliptin impurities?
Stepwise Methodology :
-
2D-NMR (COSY, HSQC) to map carbon-hydrogen connectivity (e.g., distinguishing positional isomers like Impurity S vs. Impurity 15) .
-
FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches in degradation products) .
-
X-ray Crystallography : Confirm stereochemistry of chiral centers in crystalline impurities .
Case Study :
Linagliptin Phthalimide Impurity (QT03343) was identified via NMR coupling patterns confirming the phthalimide moiety .
Q. How to validate an HPLC method for quantifying trace-level Linagliptin impurities?
Validation Protocol (per ICH Q2/R1):
| Parameter | Requirement | Example for Linagliptin Impurity 20 (QT03371) |
|---|---|---|
| Linearity | R² ≥0.99 over 50–150% specification | Calibration range: 0.05–0.15% w/w |
| Precision | RSD ≤2% (intra-day/inter-day) | 6 replicates at 0.1% impurity level |
| Accuracy | Recovery 98–102% | Spike recovery in API matrix: 99.5% |
| LOQ | ≤0.03% | Signal-to-noise ratio ≥10 at 0.03% |
Critical Step : Perform forced degradation studies (acid/base/oxidative stress) to confirm method robustness .
Q. What strategies address conflicting impurity profiles across batches?
Root-Cause Analysis :
- Batch Comparison : Tabulate impurity levels (e.g., Table 1) to identify outliers .
- Process Parameter Correlation : Use DOE (Design of Experiments) to link variations in reaction temperature/pH to impurity formation .
Example Table :
| Batch No. | Impurity 7 (QT03352) | Impurity 14 (QT03361) | Total Impurities |
|---|---|---|---|
| BX-203 | 0.08% | 0.12% | 0.35% |
| BX-207 | 0.15%* | 0.09% | 0.42%* |
Action: Investigate elevated Impurity 7 in BX-207 via reaction kinetics modeling to optimize reaction time .
Q. How to ensure reproducibility in impurity quantification across labs?
- Cross-Validation : Share spiked samples with partner labs; align results using Bland-Altman plots .
- Reference Standards : Use certified impurities (e.g., Linagliptin Diene Impurity, QT03340) for calibration .
- Data Integrity : Document raw chromatograms and spectral data in electronic lab notebooks (ELNs) to prevent selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
